2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Overview
Description
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to target hiv-1 integrase (in), a viral enzyme required for viral replication .
Mode of Action
Related compounds have been shown to inhibit the strand transfer step of the hiv-1 integrase, thereby preventing the insertion of viral dna into the host genome .
Biochemical Pathways
Inhibition of hiv-1 integrase would disrupt the viral replication process, affecting the lifecycle of the virus .
Result of Action
Related compounds have been shown to have antiviral potencies against hiv vectors .
Biological Activity
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (often referred to as naphthyridine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a naphthyridine core with a carboxamide functional group. This unique arrangement contributes to its reactivity and interaction with various biological targets. The molecular formula and weight of this compound are essential for understanding its pharmacokinetic properties.
Antihistaminic Effects
Research has demonstrated that derivatives of naphthyridine can exhibit significant antihistaminic activity. For instance, a study evaluated new 1,8-naphthyridine-3-carboxylic acid derivatives for their in vivo antihistaminic effects. One compound displayed promising bronchorelaxant effects in guinea pigs, indicating potential use in treating respiratory conditions related to histamine release .
Cannabinoid Receptor Interaction
The compound has been investigated for its ability to interact with cannabinoid receptors, particularly CB2 receptors. A specific derivative labeled as [^18F]LU14 was developed for PET imaging and showed high affinity for CB2 receptors. This interaction is crucial for exploring its potential in treating neuropathological conditions by modulating inflammatory responses and promoting apoptosis in tumor cells .
Antibacterial and Cytotoxic Properties
Naphthyridine derivatives have shown antibacterial activity against various strains of bacteria. For example, compounds similar to this compound have demonstrated cytotoxicity against cancer cell lines. These findings suggest that the compound could be explored further for its dual functionality as an antibacterial and anticancer agent .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : The compound's interaction with CB2 receptors leads to anti-inflammatory effects by shifting microglial polarization from pro-inflammatory to anti-inflammatory states .
- Inhibition of Bacterial Enzymes : Naphthyridine derivatives are known to inhibit bacterial DNA gyrase and topoisomerase enzymes, crucial for bacterial replication .
Case Studies
Study on Antihistaminic Activity : In a controlled study involving guinea pigs, the effectiveness of new naphthyridine derivatives was assessed against chlorpheniramine as a standard antihistamine. Results indicated that certain derivatives exhibited superior bronchorelaxant properties compared to the standard drug .
CB2 Receptor Imaging Study : The development of [^18F]LU14 demonstrated its potential as a radioligand for imaging CB2 receptors in vivo. This study highlighted the compound's ability to penetrate the blood-brain barrier and selectively bind to overexpressed CB2 receptors in pathological conditions .
Table 1: Biological Activities of Naphthyridine Derivatives
Compound Name | Activity Type | IC50 Value (μM) | Reference |
---|---|---|---|
Compound 5a1 | Antihistaminic | Not specified | |
[^18F]LU14 | CB2R Imaging | >80% intact tracer | |
Derivative X | Antibacterial | Varies by strain |
Mechanism | Description |
---|---|
Receptor Modulation | Interaction with CB2 receptors affecting inflammatory responses |
Enzyme Inhibition | Targeting bacterial DNA gyrase/topoisomerase leading to antibacterial effects |
Properties
IUPAC Name |
2-oxo-1H-1,8-naphthyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7(13)6-4-5-2-1-3-11-8(5)12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPMEADTREHRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)C(=O)N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490969 | |
Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60467-74-5 | |
Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.